1-[3-(morpholin-4-yl)propyl]-1h-pyrazol-3-amine
CAS No.: 1344371-97-6
Cat. No.: VC8425034
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(morpholin-4-yl)propyl]-1h-pyrazol-3-amine - 1344371-97-6](/images/structure/VC8425034.png)
CAS No. | 1344371-97-6 |
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Molecular Formula | C10H18N4O |
Molecular Weight | 210.28 g/mol |
IUPAC Name | 1-(3-morpholin-4-ylpropyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C10H18N4O/c11-10-2-5-14(12-10)4-1-3-13-6-8-15-9-7-13/h2,5H,1,3-4,6-9H2,(H2,11,12) |
Standard InChI Key | VFKFPZJOKUVRGP-UHFFFAOYSA-N |
SMILES | C1COCCN1CCCN2C=CC(=N2)N |
Canonical SMILES | C1COCCN1CCCN2C=CC(=N2)N |
Structural and Chemical Characteristics
The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) functionalized with two substituents:
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Amine group (-NH₂) at the 3-position: This group enhances reactivity in nucleophilic substitution and condensation reactions .
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3-(Morpholin-4-yl)propyl chain at the 1-position: The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) introduces polarity and potential hydrogen-bonding capabilities, while the propyl spacer balances lipophilicity .
Molecular Formula: C₉H₁₇N₅O
Molecular Weight: 223.27 g/mol (calculated).
Key Functional Groups:
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Primary amine (-NH₂)
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Tertiary amine (morpholine)
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Aromatic pyrazole
Synthetic Pathways and Optimization
While direct synthesis reports for 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-3-amine are scarce, analogous reactions involving pyrazole amines and alkylating agents provide a foundation for plausible routes:
Nucleophilic Alkylation of Pyrazole Amine
A common strategy for introducing alkyl chains to pyrazole involves nucleophilic substitution. For example, 1H-pyrazol-3-amine reacts with alkyl halides in the presence of bases like cesium carbonate (Cs₂CO₃) . Adapting this method:
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Reaction Scheme:
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Conditions:
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Yield Optimization:
Reductive Amination
An alternative route involves reductive amination between 1H-pyrazol-3-amine and morpholine-containing aldehydes:
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Reagents: Sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium.
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Advantages: Avoids harsh alkylating agents and enhances selectivity .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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Calculated Log P: ~0.5 (estimated using fragment-based methods). The morpholine group reduces hydrophobicity compared to unsubstituted pyrazole amines (Log P = -0.02 for 1H-pyrazol-3-amine) .
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Aqueous Solubility: ~15–30 mg/mL (predicted), attributable to the morpholine’s polarity .
Pharmacokinetic Predictions
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GI Absorption: High (>80%), due to moderate molecular weight and balanced lipophilicity.
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BBB Permeability: Low (similar to 1H-pyrazol-3-amine), as polar morpholine impedes passive diffusion .
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CYP450 Interactions: Unlikely to inhibit major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .
Spectroscopic Data
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¹H NMR (DMSO-d₆):
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δ 7.8 (s, 1H, pyrazole-H)
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δ 6.2 (s, 2H, NH₂)
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δ 3.6 (t, 4H, morpholine-OCH₂)
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δ 2.4 (m, 6H, morpholine-NCH₂ and propyl-CH₂)
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